![molecular formula C19H10F2N4O4 B2365326 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one CAS No. 1189646-14-7](/img/structure/B2365326.png)

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

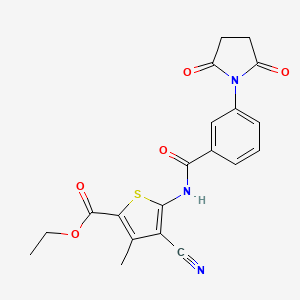

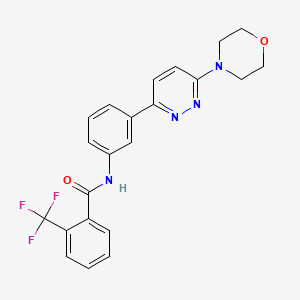

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the nitrogen and oxygen atoms in the rings could also result in the formation of hydrogen bonds with other molecules .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including electrophilic aromatic substitution on the aromatic rings and nucleophilic substitution at the carbonyl group of the pyridazin-4(1H)-one .科学的研究の応用

Antiproliferative Properties

This compound has shown remarkable antiproliferative activity against cancer cells and activated endothelial cells. Researchers have identified it as a potent tubulin polymerization inhibitor, which disrupts microtubule assembly and cell division. Specifically, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) , a derivative of this compound, exhibits strong antiproliferative effects. Due to its poor solubility, BNC105 is administered as its disodium phosphate ester prodrug (BNC105P), which rapidly converts to the active form in vivo .

Vascular Disrupting Properties

In addition to its antiproliferative effects, BNC105 demonstrates superior vascular disrupting properties. It selectively targets tumor vasculature, disrupting blood flow and leading to tumor regression. Compared to the benchmark agent combretastatin A-4 disodium phosphate (CA4P), BNC105 exhibits enhanced efficacy .

Structure–Activity Relationship (SAR) Optimization

Researchers have guided the design of novel tubulin polymerization inhibitors using SAR principles. By introducing a conformational bias and an additional hydrogen bond donor to the pharmacophore, they significantly improved the potency of early lead compounds. BNC105 emerged as a result of this optimization process .

Other Potential Applications

While the primary focus has been on cancer treatment, further investigations may reveal additional applications. Researchers could explore its effects on other cellular processes, such as angiogenesis, inflammation, or neurodegenerative diseases. However, detailed studies are necessary to uncover these potential therapeutic avenues.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F2N4O4/c20-12-3-2-11(8-13(12)21)25-6-5-14(26)17(23-25)19-22-18(24-29-19)10-1-4-15-16(7-10)28-9-27-15/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBFIOUXOYYUSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)

![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)

![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2365256.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)